2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of pyrrolidine derivatives with pyrimidine precursors under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups.
Scientific Research Applications
2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2,4-Dioxo-1-(methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 2,4-Dioxo-1-(ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Uniqueness
What sets 2,4-Dioxo-1-(pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid apart is its specific structural features, such as the pyrrolidin-2-ylmethyl group, which may confer unique biological activities or chemical reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C10H13N3O4 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2,4-dioxo-1-(pyrrolidin-2-ylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H13N3O4/c14-8-7(9(15)16)5-13(10(17)12-8)4-6-2-1-3-11-6/h5-6,11H,1-4H2,(H,15,16)(H,12,14,17) |
InChI Key |
OTTRBQJVHIAMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C=C(C(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
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